Methyl 9-oxooctadecanoate
Overview
Description
Methyl 9-oxooctadecanoate is a long-chain keto fatty acid ester with the molecular formula C19H36O3. It is a derivative of oleic acid, a common fatty acid found in various vegetable oils . This compound is not naturally occurring in significant quantities but serves as a valuable precursor and intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 9-oxooctadecanoate can be synthesized through the oxidation of methyl oleate. One method involves the use of bismuth(III) trifluoromethanesulfonate as a catalyst in a ring-opening reaction of epoxidized methyl oleate . Lower reaction temperatures favor the formation of the ketone, while higher temperatures are required to produce diketones .
Industrial Production Methods: Industrial production methods for this compound typically involve the oxidation of methyl oleate under controlled conditions. The process may include the use of various catalysts and reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 9-oxooctadecanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide and dimethyl sulfoxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Produces diketones such as methyl 9,10-dioxooctadecanoate.
Reduction: Leads to the formation of alcohol derivatives.
Substitution: Results in various substituted keto fatty acid esters.
Scientific Research Applications
Methyl 9-oxooctadecanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 9-oxooctadecanoate involves its interaction with various molecular targets and pathways. It can undergo enzymatic oxidation and reduction, leading to the formation of reactive intermediates that participate in further biochemical reactions . The compound’s keto group plays a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Methyl 9-oxooctadecanoate can be compared with other similar compounds such as:
Methyl 10-oxoundecanoate: Another keto fatty acid ester with similar reactivity but different chain length.
Methyl 9,10-dioxooctadecanoate: A diketone derivative with distinct chemical properties.
Octadecanal: An aldehyde with a similar carbon chain but different functional group.
Biological Activity
Methyl 9-oxooctadecanoate (CAS Number: 1842-70-2) is a long-chain fatty acid ester derived from oleic acid, characterized by a ketone functional group at the ninth carbon position. Its unique structure contributes to various biological activities, making it a subject of interest in both biochemical research and potential therapeutic applications.
This compound has the molecular formula and is classified as a keto fatty acid ester. It can be synthesized through the oxidation of methyl oleate, utilizing catalysts such as bismuth(III) trifluoromethanesulfonate in controlled conditions to achieve high yields and purity. The compound is soluble in organic solvents, enhancing its applicability in various chemical and biological studies.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : A study highlighted its potential to attenuate inflammatory responses in murine macrophages stimulated with lipopolysaccharides (LPS). This compound suppressed the secretion of nitric oxide (NO) and prostaglandin E2, primarily through the downregulation of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . This suggests that it may play a role in managing inflammatory conditions.
- Influence on Lipid Metabolism : The compound is involved in lipid metabolism, potentially affecting cellular signaling pathways related to fat storage and mobilization. Its interaction with cellular membranes may influence permeability and signaling, which are crucial for metabolic processes.
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Enzymatic Reactions : It undergoes enzymatic oxidation and reduction, leading to reactive intermediates that participate in further biochemical reactions. This includes the formation of diketones such as methyl 9,10-dioxooctadecanoate upon oxidation.
- Signal Transduction : The compound specifically interferes with signal transducer and activator of transcription 3 (STAT3) phosphorylation, which is critical in regulating inflammatory responses .
Comparative Analysis
This compound can be compared with other similar compounds to highlight its unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl Oleate | Unsaturated fatty acid ester derived from oleic acid | |
Methyl 12-Oxooctadecanoate | Similar structure but with a ketone at the twelfth position | |
Methyl Stearate | Saturated fatty acid ester with a straight-chain structure |
The specific positioning of the keto group at the ninth carbon differentiates this compound from its analogs, potentially conferring distinct biological properties that warrant further investigation.
Case Studies
- Inflammatory Response Modulation : In a study involving macrophages, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential utility in therapeutic applications for inflammatory diseases .
- Lipid Metabolism Research : Another study focused on the kinetics of aging products formed from biodiesel blends containing methyl oleate, where this compound was identified as a significant by-product influencing lipid metabolism dynamics.
Properties
IUPAC Name |
methyl 9-oxooctadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUFZSSGONRIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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